6-chloro-3-methyl-2-Pyrazinemethanol
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Overview
Description
6-chloro-3-methyl-2-Pyrazinemethanol is a chemical compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a chloro group, a methyl group, and a hydroxymethyl group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-2-Pyrazinemethanol typically involves the chlorination of 3-methyl-2-pyrazinemethanol. One common method includes the reaction of 3-methyl-2-pyrazinemethanol with thionyl chloride (SOCl2) under reflux conditions to introduce the chloro group at the 6-position of the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-2-Pyrazinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in 3-methyl-2-pyrazinemethanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 6-chloro-3-methyl-2-pyrazinecarboxylic acid.
Reduction: 3-methyl-2-pyrazinemethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-methyl-2-Pyrazinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrazine derivatives.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-2-Pyrazinemethanol involves its interaction with specific molecular targets. The chloro group and hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-methylpyrazine: Similar structure but lacks the hydroxymethyl group.
3-chloro-2-methylpyrazine: Similar structure but with different positioning of the chloro and methyl groups.
6-methyl-2-pyrazinylmethanol: Similar structure but lacks the chloro group.
Uniqueness
6-chloro-3-methyl-2-Pyrazinemethanol is unique due to the presence of both a chloro group and a hydroxymethyl group on the pyrazine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7ClN2O |
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Molecular Weight |
158.58 g/mol |
IUPAC Name |
(6-chloro-3-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)9-6(7)2-8-4/h2,10H,3H2,1H3 |
InChI Key |
RNMSDXOKZVRLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1CO)Cl |
Origin of Product |
United States |
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